{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis and Hydrogen Bonding Networks
The crystal structure of {1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride reveals a planar arrangement of the 1,2,4-oxadiazole core, with the methoxyphenyl group oriented orthogonally to the heterocycle. This dihedral angle between the aromatic rings is critical for stabilizing hydrogen bonding interactions. In related oxadiazole derivatives, such as 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, inversion-related dimers form via paired N—H⋯N hydrogen bonds, creating R²²(8) loops. A similar pattern is anticipated here, where the ethylamine side chain facilitates additional hydrogen bonds between the amine group and chloride counterions.
Key Crystallographic Features
| Parameter | Value (Expected Range) | Source |
|---|---|---|
| Dihedral angle (aromatic) | ~8–10° | |
| N—H⋯N bond length | 2.9–3.0 Å | |
| O—H⋯Cl interactions | Present |
The hydrogen bonding network extends into a (100) sheet structure through intermolecular N—H⋯N interactions, enhancing crystal lattice stability. The methoxy group’s electron-donating nature may influence the directionality of these bonds, favoring specific packing arrangements.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Spectroscopic data provide critical insights into the compound’s electronic and vibrational properties.
Infrared Spectroscopy (IR)
- N—H Stretching : Broad peaks at 3400–3500 cm⁻¹ (amine) and 3300–3100 cm⁻¹ (oxadiazole N—H).
- C=N and C—O Stretching : Strong absorption at 1675–1730 cm⁻¹ (oxadiazole C=N) and 1260–1300 cm⁻¹ (C—O).
- Aromatic C—H Stretching : Peaks at 3050–3100 cm⁻¹ (methoxyphenyl).
Nuclear Magnetic Resonance (NMR)
| Nucleus | Signal (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 3.9 | Singlet | OCH₃ (methoxy) |
| ¹H | 5.1 | Singlet | NH₂ (amine) |
| ¹H | 7.1–8.1 | Multiplet | Aromatic protons (C₆H₄) |
| ¹³C | 54.3 | Quartet | OCH₃ (methoxy) |
| ¹³C | 150–155 | Singlet | Oxadiazole C=N |
Data inferred from related compounds.
UV-Vis Spectroscopy
The compound exhibits absorption maxima in the UV region due to π→π* transitions in the oxadiazole ring and methoxyphenyl group. Typical λₘₐₓ values range between 260–290 nm, with molar extinction coefficients (ε) exceeding 10,000 M⁻¹cm⁻¹.
Computational Modeling of Electronic Structure and Conformational Dynamics
Density functional theory (DFT) studies reveal the electronic properties and conformational flexibility of the molecule.
Electronic Structure
- Frontier Orbitals : The highest occupied molecular orbital (HOMO) is localized on the oxadiazole ring, while the lowest unoccupied molecular orbital (LUMO) extends to the ethylamine side chain.
- Energy Gap : Calculated HOMO-LUMO gap (~5–6 eV) indicates moderate stability against electron transfer reactions.
- Dipole Moment : ~3–4 D, influenced by the electron-donating methoxy group and polar amine.
Conformational Analysis
The ethylamine side chain adopts a gauche conformation, enabling intramolecular N—H⋯O interactions between the amine and methoxy oxygen. Rotational barriers around the C—N bond of the oxadiazole are low, allowing rapid interconversion between conformers.
Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives
The molecular properties of this compound differ from other oxadiazole derivatives in key respects (Table 1).
| Property | Current Compound | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine |
|---|---|---|---|
| Hydrogen Bonding | N—H⋯N, N—H⋯Cl | N—H⋯N (dimers) | N—H⋯N (intermolecular) |
| Spectroscopic λₘₐₓ (nm) | 260–290 | 250–280 | 240–270 |
| DFT Dipole Moment (D) | ~3–4 | ~2.5–3.0 | ~2.0–2.5 |
| Reactivity | Moderate (amine) | Low (no amine) | High (amine substitution) |
Electron Donor Effects
The methoxy group enhances electron density at the oxadiazole ring, reducing its electrophilicity compared to non-substituted derivatives. This substitution pattern influences reactivity in nucleophilic substitution and cycloaddition reactions.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-7(12)11-13-10(14-16-11)8-3-5-9(15-2)6-4-8;/h3-7H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYYJAWFIILVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Amidoxime Intermediate
- Starting Material: The synthesis begins with the preparation of an amidoxime derivative of the corresponding nitrile. For the 4-methoxyphenyl substituent, 4-methoxybenzonitrile is reacted with hydroxylamine hydrochloride under basic conditions to yield 4-methoxybenzamidoxime.
- Conditions: Typically, this reaction is carried out in aqueous or alcoholic solvent with a base such as sodium carbonate or sodium hydroxide at elevated temperatures (50–80°C) for several hours.
Step 2: Cyclization to Form 1,2,4-Oxadiazole Ring
- Cyclization Reaction: The amidoxime is then reacted with an appropriate acyl chloride or ester bearing the ethylamine substituent precursor. For example, reaction with 2-chloropropionyl chloride or ethyl 2-chloropropionate can introduce the ethyl substituent at the 5-position of the oxadiazole ring.
- Catalysts and Conditions: The reaction is typically performed in an organic solvent such as tetrahydrofuran (THF) or toluene under reflux conditions. Catalysts like triethylamine (TEA) or coupling agents such as EDC, DCC, or T3P may be used to facilitate cyclization and improve yields.
- Reaction Time: The cyclization can take from 0.5 to 12 hours depending on the reagents and conditions.
Step 3: Introduction of the Amino Group and Salt Formation
- Amination: The ethyl substituent is converted to the ethylamine group by nucleophilic substitution or reduction methods, depending on the precursor used.
- Hydrochloride Salt Formation: The free amine is then treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or diethyl ether) to form the hydrochloride salt, enhancing the compound's stability and solubility.
Representative Reaction Scheme and Conditions
| Step | Reaction | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amidoxime formation | 4-Methoxybenzonitrile + NH2OH·HCl, Na2CO3, H2O/EtOH, 60°C, 4–6 h | 85–95 | High purity amidoxime intermediate |
| 2 | Cyclization to oxadiazole | Amidoxime + 2-chloropropionyl chloride, TEA, THF, reflux, 6 h | 70–90 | Use of base to scavenge HCl byproduct |
| 3 | Amination and salt formation | Reduction or substitution to amine; then HCl in EtOH, RT, 2 h | 80–95 | Formation of hydrochloride salt |
Advantages and Limitations
| Aspect | Advantages | Limitations |
|---|---|---|
| Amidoxime cyclization | Straightforward, versatile for various substituents, moderate to high yields | Requires careful control of reaction conditions; possible side products |
| Use of coupling agents (e.g., T3P) | High yield, mild conditions, easy work-up | Cost of reagents can be high |
| Hydrochloride salt formation | Improves compound stability and solubility | Additional purification step needed |
Research Findings and Optimization
Recent studies have optimized the synthesis of 1,2,4-oxadiazole derivatives by employing microwave-assisted synthesis (MWI) and solvent-free conditions, significantly reducing reaction times (to minutes) and improving yields (up to 98%) while minimizing by-products. For example, microwave irradiation has been successfully applied to amidoxime formation and cyclization steps, enabling rapid and clean synthesis suitable for scale-up.
Moreover, the use of coupling agents like T3P in the amidoxime and carboxylic acid condensation step has demonstrated excellent yields (87–97%) and simplified purification, although at a higher reagent cost.
Summary Table of Key Synthetic Methods for 1,2,4-Oxadiazole Derivatives
Chemical Reactions Analysis
Types of Reactions
{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Specifically, {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole showed promising results against breast and lung cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
- Fungal Activity : Preliminary studies suggest potential antifungal properties, which could be beneficial in treating fungal infections resistant to conventional therapies .
Neuroprotective Effects
Recent studies have pointed towards the neuroprotective effects of oxadiazole derivatives:
- Cognitive Enhancement : Research indicates that this compound may enhance cognitive functions and protect against neurodegenerative diseases.
- Animal Models : In vivo studies using rodent models have demonstrated improvements in memory retention and reduced neuroinflammation .
Development of Novel Materials
The unique chemical structure of this compound allows for its use in materials science:
- Polymer Chemistry : It can act as a monomer for synthesizing polymers with specific thermal and mechanical properties.
- Photonic Applications : The compound's optical properties make it suitable for applications in photonics and optoelectronics .
Table of Applications
Mechanism of Action
The mechanism of action of {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, chain length, or aromatic substitution patterns. Key parameters include molecular weight, solubility, biological activity, and synthetic routes.
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group (electron-donating) enhances binding to serotonin receptors compared to the 4-chloro analog (electron-withdrawing), as observed in TRPC channel inhibition studies .
- Positional Isomerism : The 2-methoxyphenyl analog () exhibits reduced solubility in aqueous media compared to the 4-methoxy derivative, likely due to steric hindrance .
- Fluorine Substitution : The 4-fluorophenyl variant () shows improved metabolic stability in in vitro hepatic microsome assays, attributed to fluorine’s electronegativity and small atomic radius .
Neuropharmacology
The 4-methoxyphenyl derivative (CAS 885953-52-6) acts as a TRPC channel inhibitor, demonstrating IC₅₀ values of 1.2–3.5 μM in neuronal cell lines. This activity is attributed to the methoxy group’s interaction with hydrophobic pockets in the channel protein .
Antimicrobial Activity
The 4-fluorophenyl analog (CAS 1638612-85-7) exhibits moderate antibacterial activity against Staphylococcus aureus (MIC = 16 μg/mL), while the 4-chloro derivative shows superior potency (MIC = 8 μg/mL) due to increased lipophilicity .
Biological Activity
The compound {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride is a derivative of the 1,2,4-oxadiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, exploring its potential therapeutic applications based on recent research findings.
- Molecular Formula: C15H19N3O3
- Molecular Weight: 289.33 g/mol
- Structural Characteristics: The compound features a methoxyphenyl group attached to an oxadiazole ring, which contributes to its biological activity.
Biological Activities
-
Anticancer Activity
- Compounds containing the 1,2,4-oxadiazole scaffold have shown significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. One study reported a derivative with an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
- Mechanisms of action include inhibition of key enzymes involved in cancer cell proliferation such as histone deacetylases (HDAC) and thymidylate synthase .
- Antimicrobial Activity
- Anti-inflammatory and Analgesic Effects
- Other Biological Activities
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Targeting enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation: Interacting with neurotransmitter receptors for potential neurological benefits.
- Antimicrobial Action: Disrupting bacterial cell wall synthesis or function.
Q & A
Q. What synthetic strategies are recommended for preparing {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride?
The synthesis typically involves cyclocondensation reactions. For example, a 1,2,4-oxadiazole ring can be formed via coupling of amidoximes with activated carboxylic acid derivatives (e.g., nitriles or esters). The methoxyphenyl group is introduced via Suzuki coupling or nucleophilic aromatic substitution. A critical step is the purification of intermediates using column chromatography, followed by hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of:
- HPLC/MS : To assess purity (>95%) and detect by-products (e.g., unreacted amidoximes).
- NMR (¹H/¹³C) : Confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and oxadiazole ring (C=N peaks at ~160–165 ppm in ¹³C NMR).
- XRD : For crystalline structure verification if single crystals are obtainable .
Q. What safety precautions are essential during handling?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood due to potential HCl gas release during salt formation.
- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if inhaled .
Advanced Research Questions
Q. How does the 4-methoxyphenyl substituent influence the compound’s electronic properties and reactivity?
The electron-donating methoxy group enhances resonance stabilization of the oxadiazole ring, increasing electrophilicity at the C5 position. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) and experimentally validated through reactivity assays with nucleophiles (e.g., thiols or amines) .
Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?
Impurities like uncyclized intermediates or dechlorinated by-products may co-elute with the target compound. Strategies include:
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
- Core Modifications : Replace the oxadiazole with 1,3,4-thiadiazole or triazole rings to assess ring-specific effects.
- Substituent Variations : Compare 4-methoxy vs. 4-fluoro or 4-nitro groups on the phenyl ring using in vitro assays (e.g., receptor binding or enzyme inhibition).
- Docking Studies : Map interactions with targets like TRPC channels or monoamine transporters, leveraging analogs such as SKF-96365 (a TRPC inhibitor with a methoxyphenyl group) .
Q. What mechanistic insights can be gained from stability studies under physiological conditions?
Q. How can contradictory solubility data across studies be reconciled?
Solubility discrepancies (e.g., in DMSO vs. water) often arise from polymorphic forms or salt dissociation. Address this by:
- Standardizing Solvent Systems : Use USP buffers with controlled ionic strength.
- Solid-State Characterization : Raman spectroscopy or PXRD to identify crystalline vs. amorphous forms .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
